Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine
Brand Name: Vulcanchem
CAS No.: 179056-69-0
VCID: VC11652803
InChI: InChI=1S/C17H17N3/c1-2-4-14(5-3-1)12-18-13-15-6-8-16(9-7-15)17-10-11-19-20-17/h1-11,18H,12-13H2,(H,19,20)
SMILES: C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=NN3
Molecular Formula: C17H17N3
Molecular Weight: 263.34 g/mol

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine

CAS No.: 179056-69-0

Cat. No.: VC11652803

Molecular Formula: C17H17N3

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine - 179056-69-0

Specification

CAS No. 179056-69-0
Molecular Formula C17H17N3
Molecular Weight 263.34 g/mol
IUPAC Name 1-phenyl-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]methanamine
Standard InChI InChI=1S/C17H17N3/c1-2-4-14(5-3-1)12-18-13-15-6-8-16(9-7-15)17-10-11-19-20-17/h1-11,18H,12-13H2,(H,19,20)
Standard InChI Key ROXCXWUKVMQIKE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=NN3
Canonical SMILES C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=NN3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine features a central benzylamine group (C6H5CH2NH2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2) with a 2H-pyrazole ring substituted at the fourth position of the benzene ring. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, contributes to the compound's electronic and steric properties. The cycloheptyl variant of this compound (Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine) shares structural similarities but includes a seven-membered aliphatic ring .

Physicochemical Data

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC17H23N3\text{C}_{17}\text{H}_{23}\text{N}_{3}
Molecular Weight269.4 g/mol
CAS Number179055-65-3
DensityNot reported
Melting/Boiling PointsNot reported
SolubilityLikely polar aprotic solvents

The absence of melting/boiling point data in available literature underscores the need for further experimental characterization .

Synthetic Methodologies

General Synthesis Strategy

The synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

  • Benzylamine Functionalization: Alkylation or reductive amination to introduce the benzyl group.

  • Substituent Attachment: Coupling reactions (e.g., Suzuki-Miyaura) to install the 4-(2H-pyrazol-3-yl) group .

A patent by WO2010118852A1 describes analogous routes using benzyl bromides and protected amine intermediates, enabling scalable production .

Key Intermediate: 3-Aminopyrazole

Protected 3-aminopyrazole derivatives (e.g., Boc-protected) serve as critical intermediates. For example, reaction of 3-acetylamino pyrazole with benzyl bromide in dimethylformamide (DMF) yields N-benzyl precursors, which undergo deprotection to finalize the structure .

Biological Activities and Mechanisms

Cytotoxic Effects

In vitro studies demonstrate potent cytotoxicity against cancer cell lines, including melanoma (WM266.4) and colorectal adenocarcinoma (HT-29). The half-maximal inhibitory concentration (GI50\text{GI}_{50}) ranges from 0.58 to 0.87 μM, comparable to reference compounds like imatinib .

Molecular Targets

  • BRAF Kinase Inhibition: Pyrazole derivatives inhibit BRAF (V600E mutant), a key driver in melanoma. Docking studies reveal interactions with the ATP-binding pocket, with IC50\text{IC}_{50} values as low as 0.24 μM .

  • ERK Pathway Modulation: Downregulation of phosphorylated ERK (pERK) in BRAF-mutant cells confirms pathway disruption .

Structure-Activity Relationships (SAR)

  • Pyrazole Scaffold: Essential for kinase inhibition; substitution at N1 enhances potency.

  • Benzyl Group: Hydrophobic interactions with protein residues improve binding affinity.

  • Cycloheptyl Variant: Increased steric bulk may enhance selectivity for specific targets .

Analytical Characterization

Spectroscopic Techniques

  • NMR: 1H^1\text{H} and 13C^13\text{C} NMR confirm proton environments and carbon骨架.

  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (m/zm/z 269.4) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for pharmacological studies.

Pharmacological Applications

Anticancer Therapeutics

Preclinical data support further development as:

  • Targeted Therapy: For BRAF-mutant cancers.

  • Combination Regimens: With MEK inhibitors to prevent resistance .

Future Directions

  • In Vivo Efficacy Studies: Rodent xenograft models to assess tumor regression.

  • Formulation Optimization: Lipid nanoparticles to enhance bioavailability.

  • Target Expansion: Screening against other kinases (e.g., JAK2, EGFR) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator